3-(4-Pentyloxybenzoyl)quinoline
CAS No.: 1187170-86-0
Cat. No.: VC11724150
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187170-86-0 |
|---|---|
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (4-pentoxyphenyl)-quinolin-3-ylmethanone |
| Standard InChI | InChI=1S/C21H21NO2/c1-2-3-6-13-24-19-11-9-16(10-12-19)21(23)18-14-17-7-4-5-8-20(17)22-15-18/h4-5,7-12,14-15H,2-3,6,13H2,1H3 |
| Standard InChI Key | VGTBZJHBGQYLHK-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Introduction
3-(4-Pentyloxybenzoyl)quinoline is a chemical compound with the CAS number 1187170-86-0. It has a molecular formula of C21H21NO2 and a molecular weight of 319.4 g/mol . This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for 3-(4-Pentyloxybenzoyl)quinoline are not readily available in the provided sources, quinoline derivatives are generally synthesized through various methods, including condensation reactions and cyclization processes. The preparation of such compounds often involves starting materials like anthranilic acids or other aromatic amines, which undergo transformations to form the quinoline core .
Biological and Chemical Applications
Although specific biological or chemical applications of 3-(4-Pentyloxybenzoyl)quinoline are not detailed in the available literature, quinoline derivatives are known for their broad range of activities. These include anticancer, antimicrobial, and antimalarial properties, among others . The presence of a pentyloxy chain may influence the compound's solubility and interaction with biological targets.
Research Findings and Future Directions
Given the limited specific information on 3-(4-Pentyloxybenzoyl)quinoline, future research could focus on exploring its biological activities, such as anticancer or antimicrobial effects, and its potential as a scaffold for drug design. Additionally, studying its chemical properties and reactivity could provide insights into its utility in organic synthesis.
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